4-(Isopropylthio)-3-methylbenzoic acid
Description
4-(Isopropylthio)-3-methylbenzoic acid is a substituted benzoic acid derivative featuring a thioether group (-S-iPr) at the para position and a methyl group (-CH₃) at the meta position relative to the carboxylic acid moiety. The compound is primarily utilized as a pharmaceutical intermediate or synthetic precursor due to its reactive carboxylic acid group and the stability of the thioether linkage, which resists hydrolysis under physiological conditions .
Properties
Molecular Formula |
C11H14O2S |
|---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
3-methyl-4-propan-2-ylsulfanylbenzoic acid |
InChI |
InChI=1S/C11H14O2S/c1-7(2)14-10-5-4-9(11(12)13)6-8(10)3/h4-7H,1-3H3,(H,12,13) |
InChI Key |
FCVFHLFKDBSIDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)SC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between 4-(Isopropylthio)-3-methylbenzoic acid and related compounds:
Substituent Effects on Acidity and Reactivity
- Thioether vs. Ether/Oxygen Substituents : The thioether group (-S-iPr) in the target compound is less polar than ether (-O-iPr or -OCH₃) analogs, reducing water solubility but improving membrane permeability. However, the electron-donating nature of -S-iPr is weaker than -O-iPr, resulting in a lower pKa for the carboxylic acid group compared to 4-isopropoxy-3-methylbenzoic acid .
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